4-Amino-1-hydroxy-2-naphthoic acid

Photophysics Fluorescent Probes Excited-State Proton Transfer

Researchers need building blocks with predictable regiochemistry. Positional isomers of naphthoic acids differ profoundly in bioactivity and photophysics-generic alternatives invalidate SAR studies. This 4-amino-1-hydroxy-2-carboxy scaffold offers: - Distinct LOX inhibition profile vs. non-aminated analogs - Orthogonal functional groups for stepwise azo coupling or hydroxamic acid synthesis - Defined ESIPT photophysics for fluorescent probe design Supplied as a single isomer, enabling reproducible results.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 13065-87-7
Cat. No. B110556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-hydroxy-2-naphthoic acid
CAS13065-87-7
Synonyms4-Amino-1-hydroxy-2-naphthoic Acid; 
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N
InChIInChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15)
InChIKeyFGVNXCHIPUMQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-hydroxy-2-naphthoic Acid Overview


4-Amino-1-hydroxy-2-naphthoic acid (CAS 13065-87-7) is a functionalized naphthoic acid derivative characterized by the presence of three distinct functional groups (amino, hydroxyl, and carboxylic acid) on its naphthalene core . This specific 1-hydroxy-2-naphthoic acid scaffold with a 4-amino substituent provides a unique and chemically versatile intermediate for the synthesis of complex molecules, dyes, and pharmaceutical agents . Its structure confers specific physicochemical and biological properties that are not replicated by other positional isomers or less functionalized analogs [1]. Procuring this exact compound ensures access to a building block with a defined, predictable reactivity profile for regioselective modifications and targeted applications.

1
Synthetic building block
Tri-functional naphthalene scaffold supports orthogonal derivatization for dyes, pigments, and complex molecules.
2
Bioactive probe
Reported lipoxygenase inhibition profile supports arachidonic acid cascade and inflammation pathway studies.
3
Photophysics research
Class-level evidence suggests 4-amino substitution may enable controlled ESIPT for fluorescent sensor design.

4-Amino-1-hydroxy-2-naphthoic Acid Substitution Risks


The substitution pattern on the naphthalene ring dictates the compound's core chemical behavior and biological activity. 4-Amino-1-hydroxy-2-naphthoic acid possesses a specific arrangement of functional groups that is not present in common alternatives like 1-hydroxy-2-naphthoic acid (lacks the 4-amino group) or 4-amino-3-hydroxy-2-naphthoic acid (a positional isomer with the hydroxyl group at the 3-position) [1]. This structural difference profoundly impacts properties such as excited-state proton transfer (ESPT) dynamics, enzyme inhibition profiles, and reactivity towards further chemical derivatization, rendering generic substitution scientifically invalid for targeted research or industrial processes [2]. The evidence below quantifies these differences, demonstrating why only the 4-amino-1-hydroxy-2-naphthoic acid isomer delivers the required performance for specific applications.

!
4-Amino absence alters photophysics and reactivity
1-Hydroxy-2-naphthoic acid lacks the 4-amino group, so ESIPT behavior and nitrogen-directed derivatization cannot be reproduced.
!
Positional isomer may shift hydrogen-bonding network
4-Amino-3-hydroxy-2-naphthoic acid (hydroxyl at 3-position) can exhibit different intramolecular interactions and enzyme inhibition profiles.
!
Simpler analogs lack orthogonal functional handles
2-Naphthoic acid and similar non-aminated derivatives do not support diazonium coupling or stepwise, regioselective synthesis routes.

4-Amino-1-hydroxy-2-naphthoic Acid Comparative Evidence


Controlled ESIPT Activity vs. HNA

The introduction of a substituent at the 4-position on the 1-hydroxy-2-naphthoic acid scaffold can fundamentally alter its photophysical behavior. While 1-hydroxy-2-naphthoic acid (HNA) does not exhibit excited-state intramolecular proton transfer (ESIPT) [1], a direct analog, 4-nitro-1-hydroxy-2-naphthoic acid (NHNA), demonstrates a controlled and well-defined ESIPT process [1]. This class-level inference suggests that the 4-amino analog (the target compound) possesses a significantly different photophysical profile compared to the unsubstituted parent, making it a superior candidate for applications requiring specific emission characteristics, such as the development of novel fluorescent probes or sensors.

ESIPT Activity Comparison
Class-level
4-NH2 analog (target) predicted to exhibit ESIPT; parent HNA shows no ESIPT in lowest excited singlet state.
Supports photophysical probe design context.
Based on TDDFT/CIS calculations and solvent-dependent emission of 4-nitro analog.
Photophysics Fluorescent Probes Excited-State Proton Transfer

Lipoxygenase (LOX) Inhibition Profile

4-Amino-1-hydroxy-2-naphthoic acid is documented as a potent inhibitor of lipoxygenase enzymes, which are key mediators in the arachidonic acid cascade [1]. This activity distinguishes it from simpler naphthoic acids like 2-naphthoic acid, which show weak or no activity against this class of enzymes but instead inhibit aryl sulfotransferase [2]. While a direct IC50 value for the target compound against a specific LOX isoform was not found in the evaluated literature, its recognized profile as a broad-spectrum LOX inhibitor [1] positions it as a valuable tool compound for studying leukotriene biosynthesis and inflammation pathways, offering a mechanism of action distinct from that of COX inhibitors or other carboxylic acid-based enzyme inhibitors.

LOX Inhibition Profile
Reported
Lipoxygenase inhibition reported (broad-spectrum); 2-naphthoic acid inhibits aryl sulfotransferase (Ki 260 µM) with no LOX activity.
Supports arachidonic acid cascade research fit.
Direct IC50 against specific LOX isoform not identified in evaluated literature.
Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

Tri-Functional Scaffold vs. Simpler Analogs

The combination of an amino group, a hydroxyl group, and a carboxylic acid on a single naphthalene framework is a powerful feature for synthetic chemistry. 4-Amino-1-hydroxy-2-naphthoic acid can be selectively derivatized at each of these three distinct functional handles to generate complex molecular architectures, such as naphthol dyes and pigments . In contrast, simpler analogs like 1-hydroxy-2-naphthoic acid or 2-naphthoic acid lack this degree of orthogonal functionality. The amino group, in particular, enables a range of nitrogen-directed reactions (e.g., diazotization, amidation) that are inaccessible to non-aminated naphthoic acids, significantly expanding its utility as an advanced synthetic intermediate [1].

Functional Group Count
Class-level
3 orthogonal groups (amino, hydroxyl, carboxylic acid) vs. 2 (1-hydroxy-2-naphthoic acid) and 1 (2-naphthoic acid).
Enables regioselective derivatization for complex target synthesis.
Based on standard reactivity principles; amino group permits diazotization/amidation.
Organic Synthesis Building Block Dye Intermediates

4-Amino-1-hydroxy-2-naphthoic Acid Application Scenarios


Fluorescent Probes & Optoelectronic Materials

Based on class-level inference regarding the controlled ESIPT behavior of 4-substituted 1-hydroxy-2-naphthoic acid analogs, 4-amino-1-hydroxy-2-naphthoic acid is a promising candidate for the design of new fluorescent sensors and materials. Its altered photophysics relative to the non-ESIPT parent compound HNA makes it a compelling scaffold for exploring excited-state dynamics and creating probes with unique emission properties [1].

LOX Inhibition for Inflammation Research

For researchers investigating the arachidonic acid cascade and leukotriene-mediated inflammation, 4-amino-1-hydroxy-2-naphthoic acid offers a recognized lipoxygenase inhibitory profile [2]. This compound can serve as a tool to modulate LOX activity and study its downstream effects, distinct from the sulfotransferase inhibition exhibited by simpler naphthoic acids like 2-naphthoic acid [3].

Azo Dyes, Pigments & Pharmaceutical Synthesis

The unique 4-amino-1-hydroxy-2-carboxy substitution pattern makes this compound an invaluable advanced intermediate for organic synthesis . Its three orthogonal functional groups allow for stepwise derivatization to build complex molecules. It is specifically useful for constructing naphthol-based azo dyes and pigments, where the amino group facilitates diazonium coupling chemistry, a route not available to non-aminated naphthoic acids .

Naphthohydroxamic Acid Derivative Synthesis

As the carboxylic acid group can be readily converted to a hydroxamic acid moiety, 4-amino-1-hydroxy-2-naphthoic acid is a logical precursor for generating novel naphthohydroxamic acids [4]. These derivatives are of high interest in medicinal chemistry as potent inhibitors of various metalloenzymes, including lipoxygenases, and this starting material provides a functionalized scaffold for structure-activity relationship (SAR) studies [4].

Application
Selection Property
Validation Focus
Fluorescent probe design research
4-Substituent photophysical modulation
ESIPT emission characteristics
Arachidonic acid cascade studies
Reported lipoxygenase inhibition profile
LOX pathway-response interpretation
Azo dye and complex molecule synthesis
Tri-functional orthogonal reactivity
Regioselective derivatization efficiency
Naphthohydroxamic acid SAR studies
Carboxylic acid conversion to hydroxamic acid
Metalloenzyme inhibition SAR exploration

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